Cas no 1823325-66-1 (1-(3-Bromo-phenyl)-2-chloro-2,2-difluoro-ethanone)

1-(3-Bromo-phenyl)-2-chloro-2,2-difluoro-ethanone Chemical and Physical Properties
Names and Identifiers
-
- 1-(3-Bromo-phenyl)-2-chloro-2,2-difluoro-ethanone
- Ethanone, 1-(3-bromophenyl)-2-chloro-2,2-difluoro-
-
- Inchi: 1S/C8H4BrClF2O/c9-6-3-1-2-5(4-6)7(13)8(10,11)12/h1-4H
- InChI Key: QPMFSKZPYAZUPT-UHFFFAOYSA-N
- SMILES: C(C1C=CC=C(C=1)Br)(=O)C(F)(F)Cl
Experimental Properties
- Density: 1.689±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(predicted)
- Boiling Point: 267.7±40.0 °C(predicted)
1-(3-Bromo-phenyl)-2-chloro-2,2-difluoro-ethanone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB602761-500mg |
1-(3-Bromophenyl)-2-chloro-2,2-difluoroethanone; . |
1823325-66-1 | 500mg |
€655.10 | 2024-04-18 | ||
abcr | AB602761-1g |
1-(3-Bromophenyl)-2-chloro-2,2-difluoroethanone; . |
1823325-66-1 | 1g |
€895.50 | 2024-04-18 | ||
abcr | AB602761-250mg |
1-(3-Bromophenyl)-2-chloro-2,2-difluoroethanone; . |
1823325-66-1 | 250mg |
€474.70 | 2024-04-18 |
1-(3-Bromo-phenyl)-2-chloro-2,2-difluoro-ethanone Related Literature
-
Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215
-
2. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters†Yoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun., 2020,56, 5771-5774
-
Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726
-
Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433
-
Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625
Additional information on 1-(3-Bromo-phenyl)-2-chloro-2,2-difluoro-ethanone
1-(3-Bromo-phenyl)-2-chloro-2,2-difluoro-ethanone: A Comprehensive Overview
The compound with CAS No. 1823325-66-1, commonly referred to as 1-(3-Bromo-phenyl)-2-chloro-2,2-difluoro-ethanone, is a highly specialized organic molecule with unique chemical properties. This compound has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals and materials science. The structure of this molecule is characterized by a ketone group attached to a substituted ethane chain, which in turn is connected to a bromophenyl group. The presence of multiple halogen atoms (bromine, chlorine, and fluorine) introduces interesting electronic and steric effects, making it a subject of interest for both academic and industrial research.
Recent studies have highlighted the importance of halogenated aromatic compounds like 1-(3-Bromo-phenyl)-2-chloro-2,2-difluoro-ethanone in drug discovery. The bromine atom at the para position of the phenyl ring contributes to the molecule's reactivity and selectivity in various biochemical pathways. Additionally, the combination of chlorine and fluorine atoms on the ethane chain enhances the molecule's stability and solubility properties, making it a promising candidate for therapeutic applications. Researchers have explored its potential as an inhibitor for certain enzymes involved in disease progression, such as kinases and proteases.
The synthesis of 1-(3-Bromo-phenyl)-2-chloro-2,2-difluoro-ethanone involves a multi-step process that typically begins with the bromination of acetophenone derivatives. Advanced techniques such as electrophilic substitution and Friedel-Crafts acylation have been employed to achieve high yields and purity. The introduction of chlorine and fluorine atoms is carried out through nucleophilic substitution reactions, often utilizing halogenating agents under controlled conditions. These methods have been optimized in recent years to improve efficiency and reduce environmental impact.
In terms of physical properties, 1-(3-Bromo-phenyl)-2-chloro-2,2-difluoro-ethanone exhibits a melting point of approximately 95°C and a boiling point around 180°C under standard conditions. Its solubility in organic solvents such as dichloromethane and ethyl acetate makes it suitable for various chemical reactions. The molecule's UV-vis spectrum shows strong absorption bands in the range of 270–300 nm, which is attributed to the conjugation between the aromatic ring and the ketone group.
One of the most exciting developments involving this compound is its role in fluorinated drug design. Fluorine atoms are known to enhance drug-like properties such as bioavailability and metabolic stability. By incorporating fluorine into the ethane chain, researchers have observed improved pharmacokinetic profiles in preclinical studies. This has led to further investigations into its potential use as an anti-cancer agent or an anti-inflammatory drug.
Moreover, 1-(3-Bromo-phenyl)-2-chloro-2,2-difluoro-ethanone has shown promise in materials science applications. Its unique electronic properties make it a candidate for use in organic electronics, particularly in the development of semiconducting polymers and light-emitting diodes (LEDs). Recent experiments have demonstrated that thin films made from this compound exhibit excellent charge transport characteristics under ambient conditions.
In conclusion, 1-(3-Bromo-phenyl)-2-chloro-2,2-difluoro-ethanone (CAS No. 1823325-66-1) is a versatile compound with a wide range of potential applications across multiple disciplines. Its chemical structure, combined with recent advancements in synthetic methodologies and material characterization techniques, positions it as a valuable tool for future innovations in science and technology.
1823325-66-1 (1-(3-Bromo-phenyl)-2-chloro-2,2-difluoro-ethanone) Related Products
- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)
- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)
- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)
- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)
- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)
- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)
- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)
- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)
- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)
- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)




